molecular formula C11H16N2O2 B13104729 2-Cyclopropyl-4-isopropoxy-6-methoxypyrimidine

2-Cyclopropyl-4-isopropoxy-6-methoxypyrimidine

Cat. No.: B13104729
M. Wt: 208.26 g/mol
InChI Key: SGOGLMIMJWHOQV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-isopropoxy-6-methoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-isopropoxy-6-methoxypyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable methoxy-substituted pyrimidine precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-isopropoxy-6-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or isopropoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrimidine oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with new functional groups replacing the methoxy or isopropoxy groups.

Scientific Research Applications

2-Cyclopropyl-4-isopropoxy-6-methoxypyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.

    Biological Research: It is used as a tool compound to study the effects of pyrimidine derivatives on cellular processes and enzyme activities.

    Industrial Chemistry: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-isopropoxy-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In medicinal applications, it may act as an inhibitor of key enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-methoxy-6-(1-methylethoxy)pyrimidine
  • 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid
  • 5-Bromo-2-cyclopropyl-4-isobutyl-6-methoxypyrimidine

Uniqueness

2-Cyclopropyl-4-isopropoxy-6-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, while the isopropoxy and methoxy groups contribute to its reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-cyclopropyl-4-methoxy-6-propan-2-yloxypyrimidine

InChI

InChI=1S/C11H16N2O2/c1-7(2)15-10-6-9(14-3)12-11(13-10)8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

SGOGLMIMJWHOQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC(=C1)OC)C2CC2

Origin of Product

United States

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